![molecular formula C24H42N4O8 B2652352 Tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate hemioxalate CAS No. 1788054-74-9](/img/structure/B2652352.png)

Tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate hemioxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

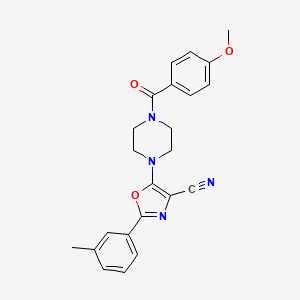

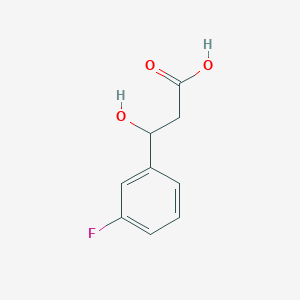

Tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate hemioxalate is a chemical compound with the molecular formula C24H42N4O8 . It is also known as 2-Methyl-2-propanyl 1,6-diazaspiro [3.4]octane-1-carboxylate ethanedioate (2:1) .

Molecular Structure Analysis

The InChI code for this compound is1S/2C11H20N2O2.C2H2O4/c2*1-10(2,3)15-9(14)13-7-5-11(13)4-6-12-8-11;3-1(4)2(5)6/h2*12H,4-8H2,1-3H3;(H,3,4)(H,5,6) . Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 514.612 . The compound is a solid at room temperature . Other properties such as density, melting point, and boiling point are not specified in the search results.Scientific Research Applications

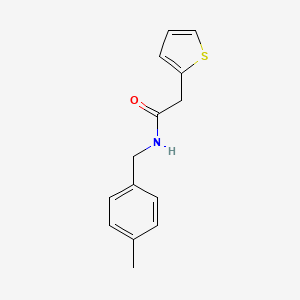

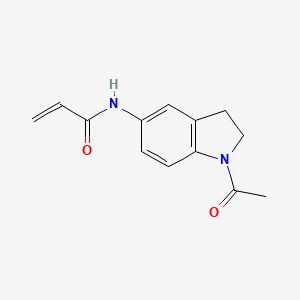

Synthesis and Conformational Analysis

The synthesis of spirolactams as conformationally restricted pseudopeptides showcases the chemical versatility of compounds related to Tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate hemioxalate. These compounds are synthesized for use in peptide synthesis, acting as constrained surrogates for dipeptides like Pro-Leu and Gly-Leu. Conformational analyses of these tripeptide analogues suggest their potential as gamma-turn and distorted type II beta-turn mimetics, indicating their utility in the study of peptide structures and functions (Fernandez et al., 2002).

Supramolecular Arrangements

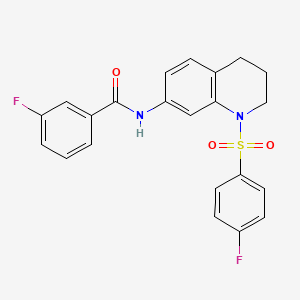

Research into cyclohexane-5-spirohydantoin derivatives, including tert-butyl diazaspiro octane derivatives, has led to a better understanding of the relationship between molecular and crystal structure. These studies highlight the significance of substituents on the cyclohexane ring in determining supramolecular arrangements, providing insights into the design of new materials with tailored properties (Graus et al., 2010).

Photochemical and Thermal Rearrangement

Investigations into the photochemical and thermal rearrangement of oxaziridines related to tert-butyl diazaspiro octane derivatives offer evidence supporting the stereoelectronic control theory. This research provides a foundation for understanding the regioselectivities observed in the rearrangements of oxaziridines, which is crucial for the development of novel synthetic methodologies and the design of new chemical entities (Lattes et al., 1982).

Novel Synthetic Routes

The development of efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate demonstrates the ongoing advancement in synthetic chemistry, enabling the exploration of chemical spaces complementary to piperidine ring systems. This highlights the compound's role as a versatile intermediate for further selective derivatization (Meyers et al., 2009).

Chiral Discrimination and Absolute Configuration

The study on ternary ion-pair complexation highlights the utility of certain derivatives in chiral discrimination and the assignment of absolute configuration of chiral hydroxy acids. This exemplifies the application of tert-butyl diazaspiro octane derivatives in analytical chemistry, aiding in the enantiodiscrimination of carboxylic acids and the measurement of enantiomeric excess (Chaudhari & Suryaprakash, 2013).

Safety and Hazards

The safety information available indicates that Tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate hemioxalate should be stored in a refrigerator . The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301, P301, P302, P304, P312, P330, P340, P352, P363 .

Properties

IUPAC Name |

tert-butyl 1,7-diazaspiro[3.4]octane-1-carboxylate;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H20N2O2.C2H2O4/c2*1-10(2,3)15-9(14)13-7-5-11(13)4-6-12-8-11;3-1(4)2(5)6/h2*12H,4-8H2,1-3H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHJCRBVFAVRNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC12CCNC2.CC(C)(C)OC(=O)N1CCC12CCNC2.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42N4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2652273.png)

![N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2652279.png)

![1-allyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2652285.png)

![N-[(3,5-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2652287.png)

![2-Chloro-N-[(4-fluorophenyl)methyl]-N-(4-hydroxypentan-2-yl)acetamide](/img/structure/B2652288.png)

![N-(4-fluorobenzyl)-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2652290.png)